

In-Depth Technical Guide: 3-[(4-Methylphenyl)sulfonyl]propanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	3-[(4-Methylphenyl)sulfonyl]propanoic acid
Compound Name:	Methylphenylsulfonyl]propanoic acid
Cat. No.:	B159314

[Get Quote](#)

CAS Number: 10154-76-4

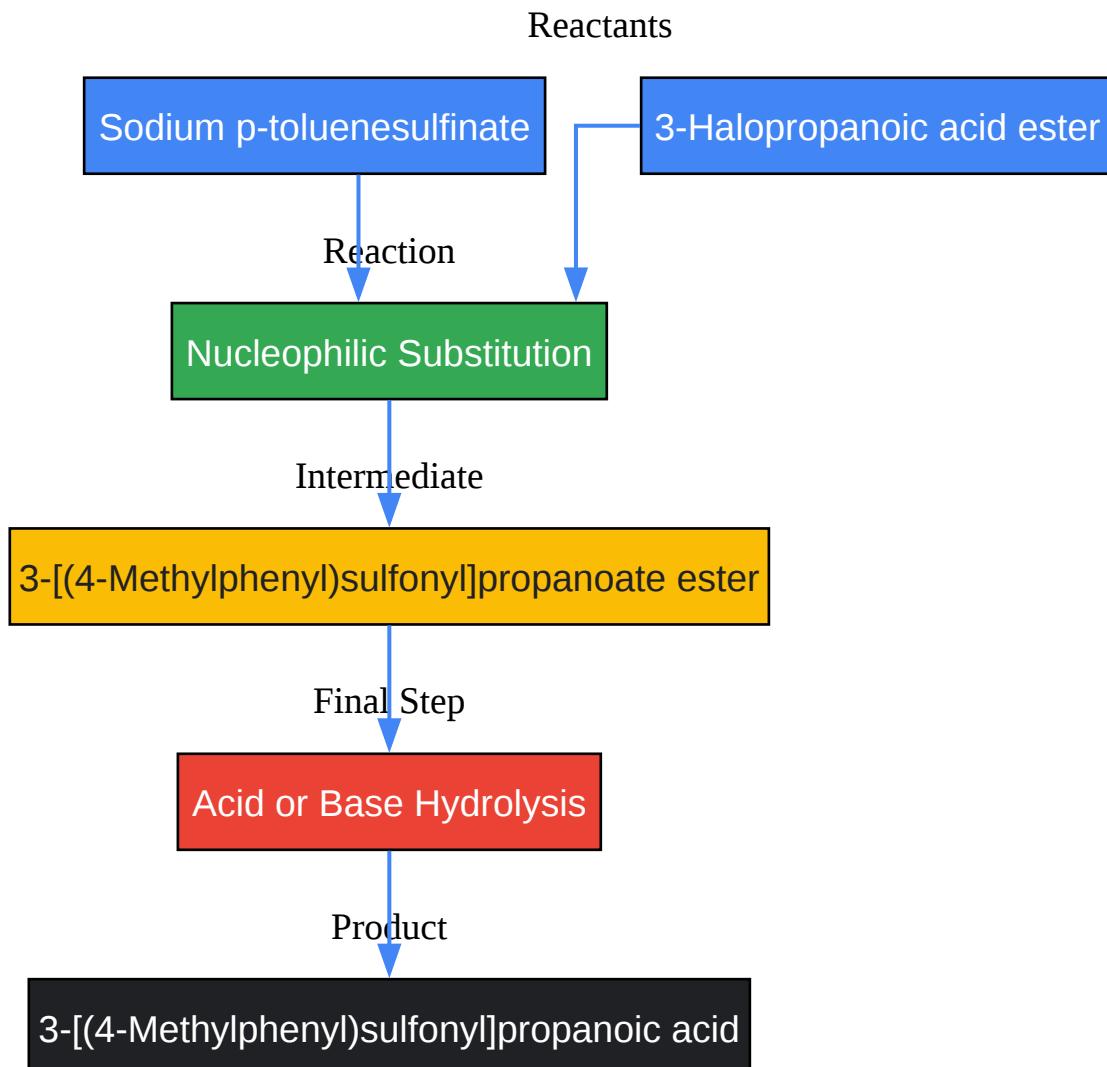
For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(4-Methylphenyl)sulfonyl]propanoic acid, also known as 3-(p-tolylsulfonyl)propanoic acid, is a sulfonyl-containing carboxylic acid. This technical guide provides a summary of its known chemical and physical properties. While detailed biological studies on this specific compound are not extensively available in peer-reviewed literature, this guide also explores the context of related arylpropanoic acid and sulfonamide derivatives to highlight potential areas of research and application.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **3-[(4-Methylphenyl)sulfonyl]propanoic acid**.


Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O ₄ S	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	228.26 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Melting Point	110-113 °C	--INVALID-LINK--
Boiling Point (Predicted)	459.8 ± 45.0 °C	--INVALID-LINK--
Density (Predicted)	1.303 ± 0.06 g/cm ³	--INVALID-LINK--
pKa (Predicted)	3.87 ± 0.10	--INVALID-LINK--
Topological Polar Surface Area (TPSA)	79.8 Å ²	--INVALID-LINK--
XLogP3-AA	1	--INVALID-LINK--
Hydrogen Bond Donor Count	1	--INVALID-LINK--
Hydrogen Bond Acceptor Count	4	--INVALID-LINK--
Rotatable Bond Count	4	--INVALID-LINK--

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of **3-[(4-Methylphenyl)sulfonyl]propanoic acid** are not readily available in published literature, a plausible synthetic route can be proposed based on established organic chemistry principles.

Proposed Synthetic Workflow

A potential synthetic pathway could involve the reaction of a p-toluenesulfinate salt with a suitable three-carbon synthon containing a leaving group and a protected carboxylic acid, followed by deprotection.

[Click to download full resolution via product page](#)

A plausible synthetic workflow for the target compound.

Spectroscopic Data

Although specific spectroscopic data for the title compound is not widely published, data for the closely related sulfonamide, 3-((4-Methylphenyl)sulfonamido)propanoic acid, is available and can provide some reference. For 3-((4-Methylphenyl)sulfonamido)propanoic acid:

- ^1H NMR (DMSO- d_6): δ = 2.34 (2H, t, J = 7.2 Hz, $-\text{CH}_2\text{CO}$), 2.38 (3H, s, $-\text{CH}_3$), 2.88 (2H, td, J = 6 Hz, J = 6.8 Hz, $-\text{CH}_2\text{NH}$), 7.39 (2H, d, J = 8 Hz, Ar- $\text{H}_{3'}$, $\text{H}_{5'}$), 7.58 (1H, t, J = 6 Hz, NH), 7.67 (2H, d, J = 8 Hz, Ar- $\text{H}_{2'}$, $\text{H}_{6'}$), 12.26 (1H, s, COOH) ppm.

- ^{13}C NMR (DMSO-d₆): δ = 20.9 (CH₃), 34.1, 38.6 (CH₂), 126.5, 129.8, 137.3, 142.7, 172.3 (COOH) ppm.

It is expected that the ^1H and ^{13}C NMR spectra of **3-[(4-Methylphenyl)sulfonyl]propanoic acid** would show characteristic peaks for the p-tolyl group, the propylene chain, and the carboxylic acid group, with chemical shifts influenced by the electron-withdrawing sulfonyl group.

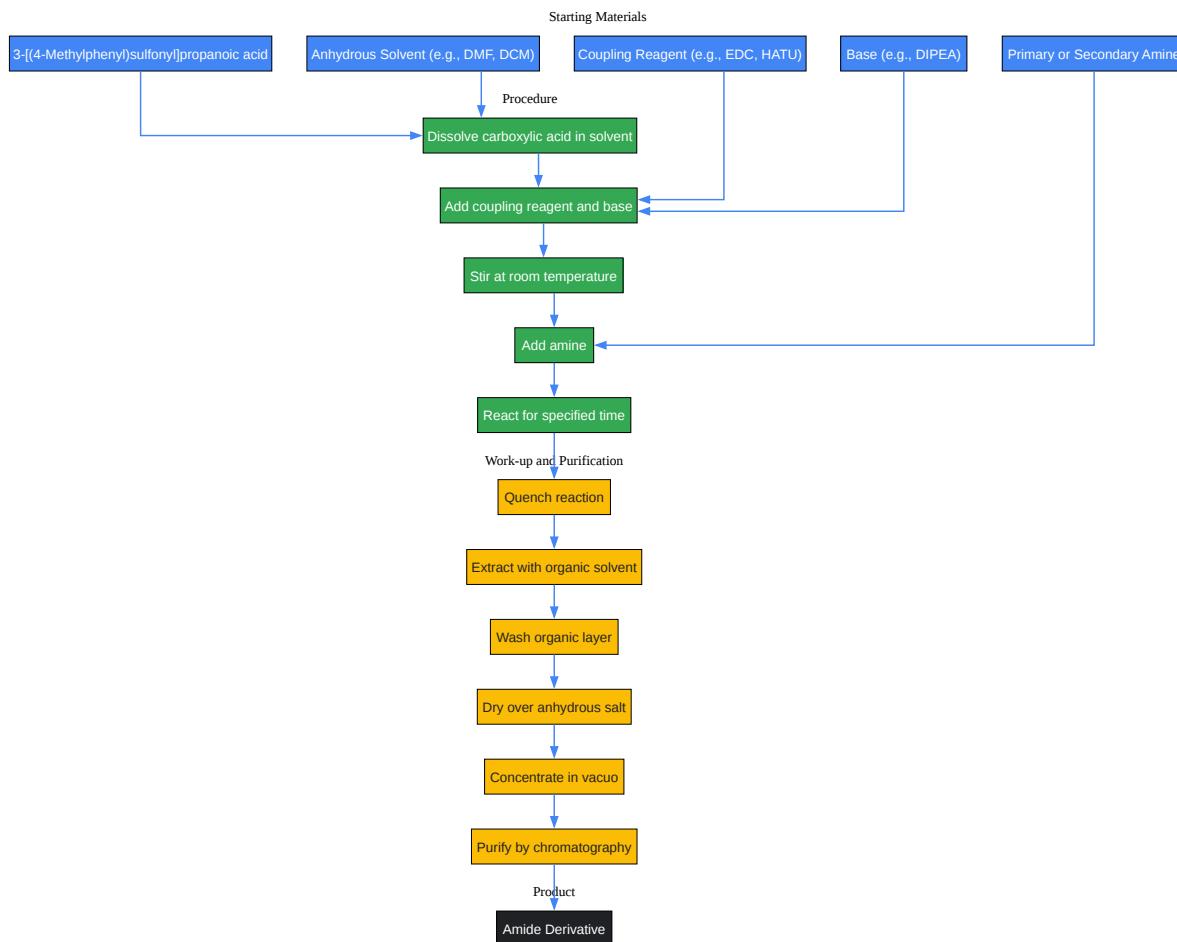
Biological Activity and Potential Applications

There is a lack of specific biological activity data for **3-[(4-Methylphenyl)sulfonyl]propanoic acid** in the public domain. However, the broader classes of arylpropanoic acids and sulfonamides are well-studied, and their activities may provide insights into the potential applications of the title compound.

Context from Related Compounds

- **Arylpropanoic Acid Derivatives:** This class of compounds is well-known for its anti-inflammatory properties, with many non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this group. Some derivatives have also been investigated for their potential as anticancer and antimicrobial agents. For instance, certain thiazole-containing propanoic acid derivatives have shown antiproliferative activity against lung cancer cell lines.
- **Sulfonamide Derivatives:** Sulfonamides are a cornerstone of antibacterial therapy. More broadly, the sulfonamide functional group is a key pharmacophore in a variety of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. Research on sulfonamide-containing carboxylic acids has demonstrated a wide range of biological activities.

Given these contexts, **3-[(4-Methylphenyl)sulfonyl]propanoic acid** could be a valuable scaffold for medicinal chemistry research, potentially as an intermediate for the synthesis of novel therapeutic agents. Its bifunctional nature (carboxylic acid and sulfonyl groups) allows for diverse chemical modifications to explore structure-activity relationships.


Experimental Protocols and Methodologies

As no specific experimental studies detailing the use of **3-[(4-Methylphenyl)sulfonyl]propanoic acid** were identified, this section provides a generalized

protocol for a common reaction involving carboxylic acids that would be applicable to this compound.

General Protocol for Amide Coupling

This protocol describes a general method for the formation of an amide bond from a carboxylic acid, a common step in drug development and medicinal chemistry.

[Click to download full resolution via product page](#)

A general workflow for amide coupling.

Conclusion

3-[(4-Methylphenyl)sulfonyl]propanoic acid (CAS 10154-76-4) is a commercially available organic compound with well-defined chemical and physical properties. While it holds potential as a building block in medicinal chemistry and drug discovery due to its structural features, there is a notable absence of published research detailing its specific biological activities, mechanism of action, or in-depth synthetic protocols. The information on related arylpropanoic acids and sulfonamides suggests that this compound could be a valuable starting point for the development of novel therapeutics. Further research is warranted to explore the biological potential of this and related sulfonylpropanoic acid derivatives.

- To cite this document: BenchChem. [In-Depth Technical Guide: 3-[(4-Methylphenyl)sulfonyl]propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159314#3-4-methylphenyl-sulfonyl-propanoic-acid-cas-number-10154-76-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com